Metabolic Stability: (R)-2-Methoxyamphetamine Exhibits Slower Clearance than Methoxyphenamine
In a direct head-to-head comparison using P4502D6-transfected human B-lymphoblastoid cells, (R)-2-methoxyamphetamine (2MA) demonstrated significantly slower metabolism than its N-methylated analog methoxyphenamine (MPA) [1]. After 72 hours, only 18% of 2MA was metabolized, whereas approximately 30-35% of MPA was converted [1]. This indicates that 2MA is more resistant to CYP2D6-mediated oxidative metabolism, which could translate to a longer half-life in systems expressing this enzyme.
| Evidence Dimension | Percentage metabolized after 72h |
|---|---|
| Target Compound Data | 18% metabolized |
| Comparator Or Baseline | Methoxyphenamine (MPA): 30-35% metabolized |
| Quantified Difference | 2MA is metabolized ~1.7-1.9× slower |
| Conditions | P4502D6-transfected human B-lymphoblastoid cells (h2D6v2) |
Why This Matters
Slower metabolism may result in prolonged exposure, reducing the need for frequent dosing in in vivo studies and potentially lowering the risk of metabolite-related toxicity.
- [1] Geertsen, S., Foster, B. C., Wilson, D. L., Cyr, T. D., & Casley, W. (1995). Metabolism of methoxyphenamine and 2-methoxyamphetamine in P4502D6-transfected cells and cell preparations. Xenobiotica, 25(9), 895-906. View Source
